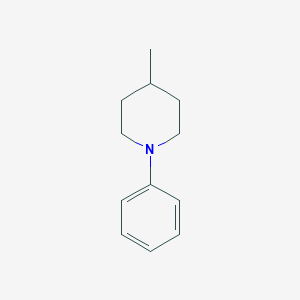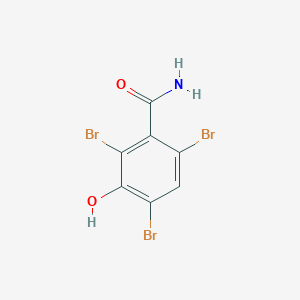
2-(4-isopropylphenoxy)-N-(2-propyl-2H-tetraazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-isopropylphenoxy)-N-(2-propyl-2H-tetraazol-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as IPPTA and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
IPPTA has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry. In medicine, IPPTA has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain management drugs. In pharmacology, IPPTA has been studied for its potential use in the treatment of hypertension, as it has been shown to have vasodilatory effects. In biochemistry, IPPTA has been studied for its potential use as a tool for the study of protein-ligand interactions.
Mechanism of Action
The exact mechanism of action of IPPTA is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, IPPTA reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and physiological effects:
IPPTA has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and analgesic effects, vasodilatory effects, and effects on platelet aggregation. These effects are believed to be due to the compound's ability to inhibit COX-2 activity and reduce the production of prostaglandins.
Advantages and Limitations for Lab Experiments
IPPTA has several advantages for use in lab experiments, including its ability to selectively inhibit COX-2 activity, its stability, and its relatively low toxicity. However, there are also some limitations to its use, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
Future Directions
There are several future directions for the study of IPPTA, including further exploration of its potential applications in medicine, pharmacology, and biochemistry. Additionally, there is a need for further research into the compound's mechanism of action and its potential interactions with other compounds in complex biological systems. Finally, there is a need for the development of new and improved synthesis methods for IPPTA that are more efficient and cost-effective.
Synthesis Methods
The synthesis of IPPTA involves a multi-step process that requires careful attention to detail. The first step involves the synthesis of 4-isopropylphenol, which is then reacted with 2-propyl-2H-tetrazole-5-amine to form 2-(4-isopropylphenoxy)-N-(2-propyl-2H-tetraazol-5-yl)acetamide. The reaction is typically carried out in the presence of a catalyst such as copper(II) sulfate pentahydrate and under specific reaction conditions such as a temperature of 80-100°C and a reaction time of 6-8 hours.
properties
Molecular Formula |
C15H21N5O2 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C15H21N5O2/c1-4-9-20-18-15(17-19-20)16-14(21)10-22-13-7-5-12(6-8-13)11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,16,18,21) |
InChI Key |
JRSLVRQHSIHIRC-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B262516.png)


![3-Methyl-5-{[(5-methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B262521.png)
![3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid](/img/structure/B262522.png)
![(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)